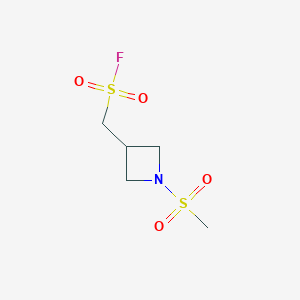
(1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H10FNO4S2 and a molecular weight of 231.26 g/mol. This compound is characterized by the presence of both sulfonyl and fluoride functional groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of (1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of azetidine derivatives through cyclization reactions.
Step 2: Introduction of the methylsulfonyl group via sulfonylation reactions.
Step 3: Final reaction with methanesulfonyl fluoride to yield the target compound.
Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other by-products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl and fluoride groups into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase and other enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of (1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride involves its interaction with molecular targets through covalent bonding. For example, as an acetylcholinesterase inhibitor, it forms a covalent bond with the serine residue in the active site of the enzyme, leading to irreversible inhibition . This mechanism is similar to other sulfonyl fluoride inhibitors, which act by sulfonylating key active site residues.
Comparison with Similar Compounds
(1-Methylsulfonylazetidin-3-yl)methanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride. While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to its azetidine ring structure, which imparts distinct reactivity and stability .
Similar compounds include:
Methanesulfonyl fluoride: Known for its use as an acetylcholinesterase inhibitor.
Trifluoromethanesulfonyl fluoride: Used in various organic synthesis reactions due to its strong electron-withdrawing properties.
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO4S2/c1-12(8,9)7-2-5(3-7)4-13(6,10)11/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJQIXYOQMJTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2993518.png)
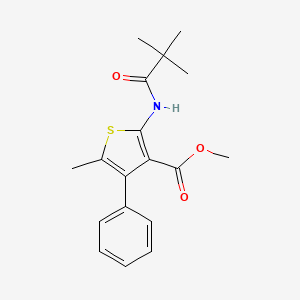
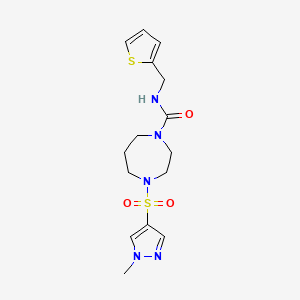
![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)
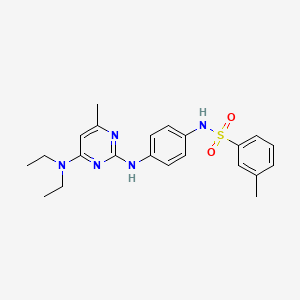
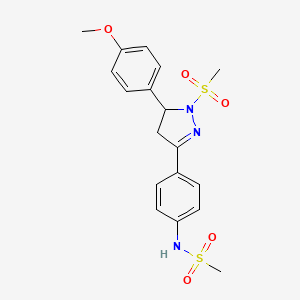
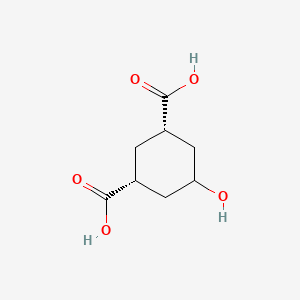
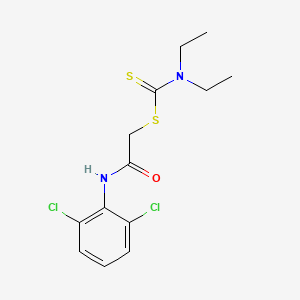
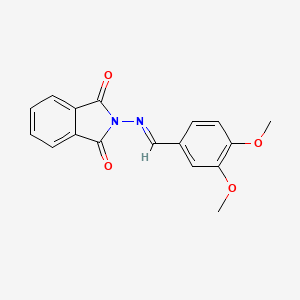
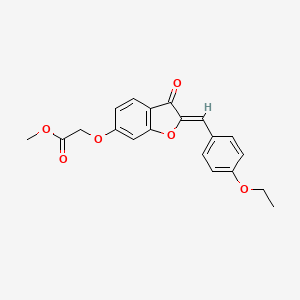
![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2993536.png)
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
